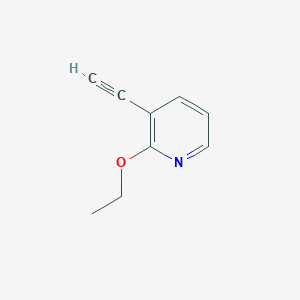

2-Ethoxy-3-ethynylpyridine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1196156-40-7 |

|---|---|

Molecular Formula |

C9H9NO |

Molecular Weight |

147.17 g/mol |

IUPAC Name |

2-ethoxy-3-ethynylpyridine |

InChI |

InChI=1S/C9H9NO/c1-3-8-6-5-7-10-9(8)11-4-2/h1,5-7H,4H2,2H3 |

InChI Key |

KTAKQDZMXOWRJG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=CC=N1)C#C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Ethoxy 3 Ethynylpyridine

Direct Ethynylation Strategies for Pyridine (B92270) Systems

Direct ethynylation involves the direct introduction of an ethynyl (B1212043) group onto the pyridine core. This can be a challenging transformation due to the electronic nature of the pyridine ring.

Ethynylation of 2-Ethoxypyridine (B84967) Precursors

The direct C-H ethynylation of a 2-ethoxypyridine precursor at the 3-position is a conceptually straightforward but often difficult to achieve reaction. It typically requires activation of the C-H bond, often through metal catalysis. While specific examples for the direct C-H ethynylation of 2-ethoxypyridine to yield 2-ethoxy-3-ethynylpyridine are not prevalent in the literature, related transformations on other heterocyclic systems provide a basis for this approach.

Metal-Catalyzed Cross-Coupling Reactions in this compound Synthesis

Metal-catalyzed cross-coupling reactions are among the most powerful and widely used methods for the formation of carbon-carbon bonds, and they represent a primary strategy for the synthesis of this compound. These reactions typically involve the coupling of a halo-substituted 2-ethoxypyridine with a terminal alkyne.

Sonogashira Coupling and Related Palladium-Catalyzed Approaches

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne, co-catalyzed by a copper(I) species. wikipedia.org This method is highly effective for the synthesis of ethynyl-substituted aromatic and heteroaromatic compounds. wikipedia.orgorganic-chemistry.org The synthesis of this compound via this route would involve the reaction of a 3-halo-2-ethoxypyridine (e.g., 3-bromo- (B131339) or 3-iodo-2-ethoxypyridine) with a suitable acetylene (B1199291) source, such as trimethylsilylacetylene (B32187) followed by deprotection, in the presence of a palladium catalyst and a copper(I) co-catalyst.

The general conditions for a Sonogashira reaction involve a palladium source like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) salt such as CuI, and a base, typically an amine like triethylamine (B128534) or diisopropylamine, in a suitable solvent. washington.edu While specific conditions for the synthesis of this compound are not detailed, the successful application of Sonogashira coupling to a variety of pyridine derivatives, including 4-bromopyridine (B75155) hydrochloride, suggests its applicability. washington.edu The reactivity of the halide in the order I > Br > Cl is a key consideration in designing the synthesis. wikipedia.org

A patent application mentions that the ethynyl substituent can be introduced into pyridine compounds via a metal-catalyzed cross-coupling reaction with a heteroaryl halide, specifically highlighting the Sonogashira reaction using palladium catalysts for preparing 2-, 3-, and 4-ethynylpyridine (B1298661) compounds. google.com

| Catalyst System | Substrate Example | Alkyne | Base | Solvent | Yield | Reference |

| PdCl₂(PPh₃)₂ / CuI | 4-Bromopyridine hydrochloride | Phenylacetylene | Triethylamine | Acetonitrile | - | washington.edu |

| Pd(OAc)₂ / PPh₃ / CuI | 2-Iodoanilines | Alkynyldimethylsilyl tert-butyl ether | K₂CO₃, LiCl | - | - | nih.gov |

| Pd(PPh₃)₄ / CuI | 3-Pyridinyl-bistriflates | Phenylacetylene | iPr₂NH | DMF | 30-44% | beilstein-journals.org |

Application of Other Transition Metal Catalysis (e.g., Copper)

Copper-catalyzed reactions, sometimes in the absence of palladium, can also be employed for the synthesis of alkynyl-substituted heterocycles. The "click" reaction, or copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a prominent example of copper's utility in forming triazoles from alkynes. units.itacs.org While not a direct C-C bond formation to the pyridine ring, it highlights the reactivity of copper with alkynes.

Copper can also play a role in Sonogashira-type couplings. Research has shown that copper acetylides can undergo homocoupling (Glaser coupling) in the presence of air, which can be a side reaction in Sonogashira couplings. washington.edu However, under controlled conditions, copper catalysis can be effective. For instance, the synthesis of 1,2,3-triazole derivatives has been shown to be promoted by a combination of CuCl and 2-ethynylpyridine (B158538), suggesting a catalytic role for the copper-alkyne complex. iyte.edu.tr

Synthesis Utilizing Metallized Acetylene Derivatives and Activated Pyridine Intermediates

An alternative strategy for introducing the ethynyl group involves the reaction of a metallized acetylene derivative with an activated pyridine intermediate. A patent suggests that 2- and 4-ethynyl pyridine compounds can be prepared by adding metallized acetylene derivatives to activated pyridine intermediates such as pyridine N-oxides or related compounds, without the need for palladium catalysis. google.com

This approach would involve the preparation of a 2-ethoxypyridine N-oxide, which activates the pyridine ring towards nucleophilic attack. The N-oxide can be synthesized by oxidizing 2-ethoxypyridine with reagents like hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (m-CPBA). clockss.orgnih.gov The activated N-oxide can then react with a lithium or magnesium acetylide, followed by a deoxygenation step to yield the desired this compound.

Chemical Reactivity and Transformation Mechanisms of 2 Ethoxy 3 Ethynylpyridine

Reactions Involving the Ethynyl (B1212043) Moiety

The ethynyl group of 2-Ethoxy-3-ethynylpyridine is the primary site for a variety of chemical reactions, including oxidative transformations, nucleophilic additions, and cycloadditions. The electronic properties of the pyridine (B92270) ring significantly influence the reactivity of this group.

The alkynyl group in ethynylpyridines can undergo several types of oxidative transformations. These reactions can lead to the formation of new functional groups through C-C bond cleavage or the creation of new C-C bonds via coupling reactions.

One notable transformation involves the oxidation of 2-(phenylethynyl)pyridine with a mixture of hydrogen peroxide and acetic acid (H₂O₂-AcOH). clockss.org This reaction does not yield a stable N-oxide but instead forms an isoxazolo[2,3-a]pyridinium acetate (B1210297) intermediate. clockss.org This intermediate is susceptible to subsequent nucleophilic attack by alcohols, amines, or thiols, leading to the formation of 6-functionalized 2-phenacylpyridines. clockss.org This process represents a novel intramolecular Reissert-Henze-type reaction. clockss.org

Furthermore, the carbon-carbon triple bond of ethynylpyridines can be completely cleaved under certain oxidative conditions. For instance, cobalt nanoparticles have been shown to catalyze the aerobic oxidative cleavage and esterification of various terminal alkynes, including 3- and 4-ethynylpyridine (B1298661), using molecular oxygen as the oxidant. nih.gov This method effectively converts the alkyne into a corresponding ester. nih.gov

Another significant class of oxidative transformations is the homocoupling of terminal alkynes, such as in the Glaser, Eglinton, or Hay reactions. nih.govacs.org These reactions, typically catalyzed by copper salts, involve the coupling of two terminal alkyne molecules to form a symmetrical 1,3-diyne. nih.gov This method is a straightforward approach to synthesizing conjugated diyne systems. acs.org

The carbon-carbon triple bond in ethynylpyridines is electrophilic and susceptible to nucleophilic attack. acs.org This reactivity is significantly enhanced by the presence of the pyridine nitrogen atom, which can be protonated to increase the electrophilicity of the ethynyl group. acs.org

An efficient hydrochlorination of 2-ethynylpyridines can be achieved simply by reacting them with hydrochloric acid without the need for special metal catalysts or reagents. acs.org The reaction proceeds with high yields to produce 2-(2-chloroethenyl)pyridines. acs.org This protocol is also applicable for hydrobromination and hydroiodination using the corresponding hydrohalic acids. acs.org

A key finding is that the 2-pyridyl group is crucial for this reaction. acs.org When positional isomers like 3-ethynylpyridine (B57287) were subjected to the same conditions, the substrate was recovered quantitatively, indicating no reaction occurred. acs.org This highlights the importance of the nitrogen atom at the 2-position. The reaction is highly stereoselective, affording a single stereoisomer, which is presumed to be the Z-form. acs.org However, depending on the substituents, regioisomers can be obtained. acs.org

The scope of this reaction has been explored with various substituted 2-ethynylpyridines. The presence of both electron-donating and electron-withdrawing groups on a phenyl ring attached to the ethynyl moiety is well-tolerated. acs.org Aliphatic alkynes, such as those with a hexynyl group, also undergo the reaction in high yield. acs.org

| Substrate (R-group on ethynyl) | Product | Yield (%) |

|---|---|---|

| Phenyl | 2-(2-Chloro-2-phenylethenyl)pyridine | 94 |

| 4-Methoxyphenyl | 2-[2-Chloro-2-(4-methoxyphenyl)ethenyl]pyridine | 96 |

| 4-Chlorophenyl | 2-[2-Chloro-2-(4-chlorophenyl)ethenyl]pyridine | 98 |

| Butyl (from hex-1-ynyl) | 2-(2-Chlorohex-1-en-1-yl)pyridine | 92 |

The mechanism of the hydrohalogenation of 2-ethynylpyridine is distinct from the typical electrophilic addition to alkynes. acs.org It proceeds via a nucleophilic attack of the halide ion on the alkyne, a pathway facilitated by the basic pyridine nitrogen. acs.org

The reaction is initiated by the protonation of the pyridine nitrogen by the hydrohalic acid, forming a pyridinium (B92312) salt. acs.org This salt formation is a crucial step for several reasons:

Enhanced Electrophilicity : The formation of the positively charged pyridinium ion significantly increases the electron-withdrawing nature of the pyridine ring, thereby enhancing the electrophilicity of the attached ethynyl group. acs.org

Ion Pairing : The halide anion serves as the counterion to the pyridinium cation. acs.org

Spatial Proximity : This ion pairing brings the nucleophilic halide ion into close spatial proximity with the now highly electrophilic ethynyl group, facilitating the subsequent nucleophilic attack. acs.org

The reaction does not proceed with weaker acids like acetic acid because they are not acidic enough to form the pyridinium salt. acs.org The second hydrohalogenation to form a di-halogenated product is generally not observed, likely because the resulting haloalkene is less reactive than the starting alkyne. acs.org

The ethynyl group is an excellent participant in cycloaddition reactions, particularly [3+2] cycloadditions, which are powerful methods for constructing five-membered heterocyclic rings.

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and regioselective reaction that transforms terminal alkynes and azides into 1,4-disubstituted 1,2,3-triazoles. This reaction is known for its reliability, mild reaction conditions, and broad substrate scope.

2-Ethynylpyridine is an effective substrate in CuAAC reactions. Research has shown that functionalized N-heterocyclic carbene (NHC)-based polynuclear copper(I) complexes can efficiently catalyze the click reaction between a range of azides and alkynes, including 2-ethynylpyridine. oregonstate.edu The transformation into the corresponding 1,2,3-triazole derivative occurs rapidly and quantitatively under mild, neat conditions with low catalyst loading. oregonstate.edu The reaction of 2-ethynylpyridine with benzyl (B1604629) azide, for instance, proceeds to full conversion in just a few minutes at room temperature. oregonstate.edu

The mechanism of CuAAC involves the formation of a copper(I) acetylide species, which then reacts with the azide. The pyridine nitrogen in 2-ethynylpyridine can potentially play a role in coordinating the copper catalyst, influencing the reaction rate.

| Alkyne Substrate | Azide Substrate | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| 2-Ethynylpyridine | Benzyl Azide | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | 1-Benzyl-4-(pyridin-2-yl)-1H-1,2,3-triazole | oregonstate.edu |

| Phenylacetylene | Benzyl Azide | Cu(I) | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | oregonstate.edu |

| Hex-1-yne | Benzyl Azide | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | 1-Benzyl-4-butyl-1H-1,2,3-triazole | oregonstate.edu |

| Propiolamide | Coumarin Azide | Cu(I) with THPTA ligand | Substituted Triazole | scispace.com |

Cycloaddition Reactions (e.g., [3+2] Cycloadditions)

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for Functionalized Triazoles

The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is a powerful click chemistry reaction that provides a regioselective route to 1,5-disubstituted 1,2,3-triazoles. nih.govchalmers.senih.gov This reaction is a key transformation for this compound, leveraging the reactivity of its terminal alkyne functionality. In contrast to the copper-catalyzed variant (CuAAC) which yields 1,4-disubstituted triazoles, the RuAAC reaction, typically employing catalysts like CpRuCl(PPh₃)₂ or CpRuCl(COD), directs the cycloaddition to afford the 1,5-isomer. nih.govorganic-chemistry.org

The general mechanism is believed to involve the oxidative coupling of the ruthenium catalyst with the alkyne and the azide, forming a six-membered ruthenacycle intermediate. nih.gov This is followed by reductive elimination to yield the 1,5-disubstituted triazole product. nih.gov The reaction is known to be compatible with a wide range of functional groups. nih.gov

While specific literature on the RuAAC of this compound is not abundant, studies on closely related 3-ethynylpyridine derivatives demonstrate the feasibility and utility of this reaction. The reaction conditions, including the choice of ruthenium catalyst, solvent, and temperature, can be optimized to achieve high yields of the desired triazole products. For instance, microwave-assisted sequential one-pot RuAAC reactions starting from alkyl halides have been developed for 3-ethynylpyridine.

Below is a table summarizing representative RuAAC reactions with related ethynylpyridines, which can serve as a predictive model for the reactivity of this compound. The electron-donating nature of the 2-ethoxy group is expected to influence the electronic properties of the alkyne, potentially affecting the reaction kinetics.

| Alkyne Substrate | Azide Substrate | Ruthenium Catalyst | Solvent | Conditions | Product | Yield (%) | Ref |

|---|---|---|---|---|---|---|---|

| 3-Ethynylpyridine | Benzyl Azide | Cp*RuCl(PPh₃)₂ | Toluene | 80 °C, 8 h | 1-Benzyl-5-(pyridin-3-yl)-1H-1,2,3-triazole | 85 | nih.gov |

| 3-Ethynylpyridine | Phenyl Azide | [Cp*RuCl]₄ | DMF | 110 °C, 20 min (MW) | 1-Phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole | 92 | Current time information in Bangalore, IN. |

| 2-Ethynylpyridine | Benzyl Azide | Cp*RuCl(COD) | DCE | 45 °C, 30 min | 1-Benzyl-5-(pyridin-2-yl)-1H-1,2,3-triazole | 95 | nih.gov |

This table is representative of RuAAC reactions with related compounds and not specific to this compound.

Reactions Involving the Pyridine Heterocycle and Ethoxy Group

Electrophilic and Nucleophilic Substitutions on the Pyridine Ring

The pyridine ring is inherently electron-deficient, making it generally resistant to electrophilic aromatic substitution but susceptible to nucleophilic attack. uoanbar.edu.iq The presence of both an electron-donating ethoxy group and an electron-withdrawing ethynyl group on the 2- and 3-positions, respectively, creates a complex reactivity pattern in this compound.

Electrophilic Substitution: Direct electrophilic attack on the pyridine ring is challenging due to the deactivating effect of the ring nitrogen. uoanbar.edu.iq However, the strong activating effect of the 2-ethoxy group, an oxygen-based electron-donating group, can facilitate electrophilic substitution. uni-rostock.de The ethoxy group directs electrophiles primarily to the ortho and para positions. In the case of this compound, the 5-position is the most likely site for electrophilic attack, being para to the ethoxy group. The 3-position is already substituted, and the 4- and 6-positions are less activated. Reactions such as nitration and halogenation would likely require forcing conditions, and Friedel-Crafts reactions are generally not feasible on pyridines. uoanbar.edu.iq

Nucleophilic Substitution: The pyridine ring is activated towards nucleophilic substitution, particularly at the 2-, 4-, and 6-positions. abertay.ac.uk In this compound, the 2-position is occupied by the ethoxy group, which can potentially act as a leaving group under certain conditions, although it is not a particularly good one. Nucleophilic attack is more likely to occur at the 4- and 6-positions, which are electronically activated by the ring nitrogen. The ethynyl group at the 3-position is electron-withdrawing and would further activate the ring towards nucleophilic attack. A notable reaction is the Chichibabin reaction, where amination occurs at the 2- or 6-position. abertay.ac.uk For this compound, amination would be expected at the 6-position.

Influence of the Ethoxy Substituent on Reactivity and Selectivity

The 2-ethoxy group plays a crucial role in modulating the reactivity and selectivity of reactions on the pyridine ring of this compound.

As a strong electron-donating group, the ethoxy substituent increases the electron density of the pyridine ring, making it more susceptible to electrophilic attack than unsubstituted pyridine. uni-rostock.de This activating effect is most pronounced at the positions ortho and para to the ethoxy group. This directing effect is a key factor in determining the regioselectivity of electrophilic substitution reactions, favoring the 5-position.

In nucleophilic substitution reactions, the ethoxy group can influence the stability of intermediates. While the ethoxy group itself can be displaced by strong nucleophiles, its primary role is often to electronically influence the reactivity at other positions. For instance, in reactions where a pyridyne intermediate might be formed, the position of the ethoxy group can direct the subsequent nucleophilic addition. rsc.org

Furthermore, the ethoxy group can influence the reactivity of the adjacent ethynyl group. Its electron-donating character can increase the electron density of the alkyne, which may affect its reactivity in cycloaddition reactions and other transformations.

Domino and Cascade Reactions Initiated by this compound

The presence of both a nucleophilic pyridine nitrogen and a reactive alkyne moiety in this compound makes it a suitable substrate for initiating domino and cascade reactions. These reactions, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates, offer an efficient pathway to complex molecular architectures. lew.ro

While specific examples of domino reactions starting directly from this compound are not extensively documented, related systems provide insight into its potential. For instance, 2-alkoxy/2-sulfenyl pyridines and dihydrofuro[2,3-b]pyridines can be synthesized through a cascade reaction involving the trapping of an in situ generated 1,4-oxazepine (B8637140) from N-propargyl enaminones. researchgate.net

Another relevant example is the domino [4+2]/retro [4+2] cycloaddition of 2-ethynylpyridines with electron-rich dienes to form substituted arylpyridines. researchgate.netresearchgate.net This type of transformation could potentially be applied to this compound, leading to the synthesis of complex biaryl systems.

The general strategy for designing domino reactions with this compound would involve an initial reaction at either the alkyne or the pyridine ring, which then triggers a subsequent intramolecular transformation. For example, an initial nucleophilic addition to the alkyne could generate an intermediate that subsequently attacks the pyridine ring or a substituent, leading to a cyclized product. Alternatively, a reaction involving the pyridine nitrogen could set the stage for a subsequent reaction at the ethynyl side chain.

Applications of 2 Ethoxy 3 Ethynylpyridine in Complex Organic Synthesis

Role as a Key Building Block for Heterocyclic Systems

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. sigmaaldrich.com 2-Ethoxy-3-ethynylpyridine and its derivatives serve as pivotal starting materials for synthesizing a range of complex heterocyclic scaffolds. The strategic placement of the ethoxy and ethynyl (B1212043) groups on the pyridine (B92270) ring facilitates a variety of cyclization and annulation reactions.

The indolizine (B1195054) core is a privileged structural motif found in numerous biologically active compounds. The synthesis of functionalized indolizines can be achieved using precursors derived from 2-ethynylpyridine (B158538) analogs. A notable application involves a molybdenum-mediated reaction that simultaneously constructs both an indolizine ring system and a fused pentathiepine ring. mdpi.com

The process typically begins with a Sonogashira coupling reaction between a substituted 2-halopyridine and an alkyne, such as propynyl (B12738560) 3,3-diethylacetal, to form the crucial 2-alkynylpyridine intermediate. mdpi.com This intermediate then undergoes a complex cyclization cascade in the presence of a molybdenum oxo-bistetrasulfido complex and elemental sulfur. This reaction facilitates the formation of the indolizine core alongside the pentathiepine ring, yielding structurally complex 1,2,3,4,5-pentathiepino[6,7-a]indolizines. mdpi.com The ethoxy group on the precursor plays a significant role in the reaction mechanism and is often retained in the final product, influencing its electronic properties. mdpi.comresearchgate.net

The versatility of this method allows for the introduction of various substituents onto the pyridine ring of the starting material, leading to a diverse library of indolizine-containing compounds. mdpi.com

Table 1: Synthesis of Substituted 1,2,3,4,5-Pentathiepino[6,7-a]indolizines This table summarizes the two-step synthesis starting from various substituted pyridines, highlighting the key transformations.

| Starting Material (Substituted 2-Halopyridine) | Key Reaction Steps | Final Product | Source(s) |

| 2-Bromo-5-fluoropyridine | 1. Sonogashira coupling with propynyl 3,3-diethylacetal2. Mo-mediated ring closing with sulfur | 9-Fluoro-1,2,3,4,5-pentathiepino[6,7-a]indolizine | mdpi.com |

| 2-Chloro-5-nitropyridine | 1. Sonogashira coupling with propynyl 3,3-diethylacetal2. Mo-mediated ring closing with sulfur | 9-Nitro-1,2,3,4,5-pentathiepino[6,7-a]indolizine | mdpi.com |

| 5-Bromo-2-chloropyridine | 1. Sonogashira coupling with propynyl 3,3-diethylacetal2. Mo-mediated ring closing with sulfur | 9-Chloro-1,2,3,4,5-pentathiepino[6,7-a]indolizine | mdpi.com |

| 2-Bromo-5-methylpyridine | 1. Sonogashira coupling with propynyl 3,3-diethylacetal2. Mo-mediated ring closing with sulfur | 9-Methyl-1,2,3,4,5-pentathiepino[6,7-a]indolizine | mdpi.com |

Pentathiepines, seven-membered rings containing a five-sulfur chain, are a class of compounds with significant pharmacological interest. mdpi.comresearchgate.net this compound and related alkynes are crucial precursors for the molybdenum-mediated synthesis of novel pentathiepines fused to N-heterocyclic backbones. mdpi.com

Research has systematically investigated the role of the ethoxy substituent in this transformation. It was initially hypothesized that a diethoxy acetal (B89532) group, –CH(OEt)2, was essential for the reaction to proceed. researchgate.net However, further studies demonstrated that precursors with only a single ethoxy group, such as this compound derivatives, are also effective. mdpi.comresearchgate.net The presence of at least one ethoxy group appears critical, as its complete absence prevents the formation of the pentathiepine ring. mdpi.comresearchgate.net The reaction involves the formation of an indolizine scaffold followed by the addition of the sulfur atoms, mediated by a molybdenum complex, to yield 1,2,3,4,5-pentathiepino[6,7-a]indolizines. mdpi.com The single ethoxy group allows for further functionalization at a position on the resulting heterocyclic ring that was previously exclusively occupied by an ethoxy group when using diethoxy precursors. mdpi.comresearchgate.net

The ethynyl group of this compound is a reactive handle for building more complex unsaturated systems like enynes (molecules containing both a double and a triple bond). A straightforward and efficient method for the hydrohalogenation of 2-ethynylpyridines has been developed, which serves as a key step in constructing more elaborate structures. acs.org

The process leverages the basicity of the pyridine nitrogen. Reaction with hydrochloric acid forms a pyridinium (B92312) salt, which significantly increases the electrophilicity of the adjacent ethynyl group. This activation, coupled with the spatial proximity of the chloride counter-anion, facilitates a nucleophilic attack on the alkyne to produce a 2-(2-chloroethenyl)pyridine derivative with high yield and stereoselectivity. acs.org These resulting chloroethenylpyridines are versatile intermediates that can be used in subsequent cross-coupling reactions to synthesize substituted enynes and other complex conjugated molecules. acs.org

Table 2: Transformation of 2-Ethynylpyridine to Enynes This table outlines the key reaction sequence for converting a 2-ethynylpyridine into a more complex enyne structure.

| Starting Material | Intermediate | Reaction Type | Product | Source(s) |

| 2-Ethynylpyridine | 2-(2-Chloroethenyl)pyridine | 1. Hydrochlorination2. Cross-coupling (e.g., Sonogashira) | Substituted Enynes | acs.org |

| Substituted 2-Ethynylpyridine | Substituted 2-(2-Chloroethenyl)pyridine | 1. Hydrochlorination2. Cross-coupling (e.g., Sonogashira) | Substituted Enynes | acs.org |

Design of Ligands and Coordination Complexes

Pyridine-based ligands are fundamental in coordination chemistry due to their strong σ-donating ability and capacity for π-backbonding. researchgate.net The incorporation of an ethynyl group, as in this compound, introduces further functionality, allowing for the creation of rigid, linear linkers and the assembly of novel coordination complexes and polymers. researchgate.netacs.org

Ethynylpyridine ligands have been successfully used to synthesize a variety of copper(I) complexes. researchgate.netacs.org For instance, the reaction of ethynylpyridine ligands with copper(I) halides can lead to the formation of unique structures, such as a triple-helical, tricuprous complex. acs.org The rigidity of the ethynylpyridine unit helps to direct the assembly of the metal centers into specific geometries. The resulting complexes often exhibit interesting photophysical properties, which are influenced by the nature of the ligands and the coordination environment of the metal ion. researchgate.net The design of such ligands is crucial for developing new materials for applications in areas like optoelectronics and sensing. researchgate.net

Precursors for Supramolecular Architectures

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. nih.gov this compound is an ideal precursor for building blocks used in these architectures due to its rigid structure and the reactive alkyne handle, which is amenable to high-yield "click" reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

This strategy has been employed to synthesize ligands for creating self-healing supramolecular hydrogels. ugent.be In this approach, an ethynylpyridine derivative is functionalized, for example, by attaching a polyethylene (B3416737) glycol chain to the pyridine ring to ensure water solubility. The terminal alkyne is then reacted with an azide-functionalized polymer. The resulting multivalent ligand, containing multiple pyridine or triazole coordination sites, can then self-assemble with metal ions (e.g., Fe(II) or Zn(II)) to form complex, grid-like structures. ugent.be These metal-ligand interactions are reversible, forming a dynamic network that can be cross-linked into a hydrogel with self-healing properties. ugent.be

Table 3: Components for Supramolecular Grid Assembly This table details the molecular components and interactions involved in forming supramolecular structures from ethynylpyridine precursors.

| Precursor Component | Role in Assembly | Resulting Interaction/Linkage | Supramolecular Structure | Source(s) |

| Ethynylpyridine derivative | Ligand backbone | Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) | Functionalized Ligand | ugent.be |

| Azide-functionalized polymer | Polymeric scaffold | Covalent bond to ligand via triazole ring | Multivalent Polymer-Ligand Conjugate | ugent.be |

| Metal Ion (e.g., Fe(II), Zn(II)) | Coordination center | Reversible metal-ligand coordination bonds | Cross-linked Network (Hydrogel) | ugent.be |

Derivatization Strategies and Functionalization of 2 Ethoxy 3 Ethynylpyridine

Modification of the Terminal Ethynyl (B1212043) Group

The terminal ethynyl group of 2-Ethoxy-3-ethynylpyridine is a highly reactive site, amenable to a variety of chemical transformations. These reactions allow for the introduction of a wide range of functional moieties, significantly expanding the molecular diversity accessible from this starting material.

One of the most powerful methods for modifying the terminal alkyne is through metal-catalyzed cross-coupling reactions. The Sonogashira cross-coupling, which utilizes a palladium catalyst, is a particularly effective method for forming carbon-carbon bonds by reacting the terminal alkyne with aryl or vinyl halides. google.com This reaction allows for the direct attachment of various aromatic and unsaturated systems to the pyridine (B92270) core.

Another important class of reactions involving the terminal ethynyl group is cycloaddition reactions. The azide-alkyne Huisgen cycloaddition, a cornerstone of "click chemistry," provides a highly efficient and regioselective route to 1,2,3-triazoles. beilstein-journals.orgchalmers.se This reaction can be catalyzed by copper(I) to yield 1,4-disubstituted triazoles or by ruthenium to afford the 1,5-disubstituted isomer. acs.org These triazole products are themselves valuable scaffolds with applications in medicinal chemistry and materials science.

Furthermore, the terminal alkyne can undergo hydrohalogenation reactions. The addition of hydrogen halides, such as hydrochloric acid, across the triple bond can lead to the formation of vinyl halides. researchgate.net This transformation introduces a new functional group that can be used for further synthetic manipulations.

| Reaction Type | Reagents | Product Type | Key Features |

| Sonogashira Coupling | Aryl/Vinyl Halide, Pd catalyst, Cu(I) cocatalyst, Base | Aryl/Vinyl-substituted alkyne | Forms C(sp)-C(sp2) bonds |

| Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Organic Azide, Cu(I) catalyst | 1,4-Disubstituted 1,2,3-triazole | High efficiency and regioselectivity |

| Ru-catalyzed Azide-Alkyne Cycloaddition (RuAAC) | Organic Azide, Ru catalyst | 1,5-Disubstituted 1,2,3-triazole | Complementary regioselectivity to CuAAC |

| Hydrohalogenation | HX (X = Cl, Br, I) | 2-Halo-1-ethenylpyridine | Introduces a vinyl halide functionality |

Functionalization of the Pyridine Ring

In addition to modifying the ethynyl group, the pyridine ring of this compound can also be functionalized. This allows for the introduction of substituents that can modulate the electronic properties of the ring and provide additional sites for molecular recognition or further reaction.

The introduction of halogen atoms onto the pyridine ring can significantly alter the reactivity and electronic nature of the molecule. Halogenated pyridines are also valuable precursors for further cross-coupling reactions. While direct halogenation of this compound can be complex, the synthesis of halogen-substituted ethynylpyridines can be achieved through various methods. For instance, starting from a pre-halogenated pyridine, the ethynyl group can be introduced via a Sonogashira coupling with a protected acetylene (B1199291) equivalent, followed by deprotection. google.com

An alternative approach involves the hydrohalogenation of the ethynyl group itself, as previously mentioned. Although this modifies the alkyne, it introduces a halogenated substituent onto the molecule. researchgate.net It has been noted that 3-ethynylpyridine (B57287) can be inert to certain hydrohalogenation conditions that are effective for the 2-ethynyl isomer, highlighting the influence of substituent positioning on reactivity. researchgate.net

| Starting Material | Reagents | Product | Reference |

| 2-Chloro-3-bromopyridine | (Trimethylsilyl)acetylene, Pd(PPh3)4, CuI, Et3N | 2-Chloro-3-((trimethylsilyl)ethynyl)pyridine | google.com |

| 2-Ethynylpyridine (B158538) | HCl | 2-(2-Chloroethenyl)pyridine | researchgate.net |

Beyond halogenation, a variety of other functional groups can be introduced onto the pyridine ring. These modifications are often aimed at creating specific binding sites or tuning the photophysical properties of the molecule. For instance, the introduction of urea (B33335) or thiourea (B124793) moieties can create effective hydrogen-bonding sites for anion recognition. nih.gov

The synthesis of these functionalized derivatives often involves multi-step sequences. A common strategy is to start with a pyridine derivative that already contains a suitable handle for functionalization, such as an amino or carboxyl group, and then build the desired pendant group. The inherent properties of ethynylpyridines, such as their conjugation and fluorescence, can be tuned by the electronic nature of these pendant groups. nih.gov

Design and Synthesis of this compound-Based Scaffolds for Anion Sensing

The rigid, conjugated framework of ethynylpyridines makes them excellent candidates for the construction of fluorescent chemosensors. By attaching appropriate anion-binding motifs, such as hydrogen-bond donors, to the this compound scaffold, it is possible to design molecules that exhibit a change in their fluorescence properties upon binding to a specific anion. nih.gov

The design of such sensors often involves positioning the binding sites in a way that interaction with an anion perturbs the electronic structure of the fluorophore, leading to a detectable change in the emission spectrum. The ethoxy group at the 2-position can influence the conformation and electronic properties of the scaffold, potentially enhancing the selectivity and sensitivity of the sensor. The synthesis of these complex scaffolds typically relies on the derivatization strategies discussed previously, such as Sonogashira couplings and modifications of the pyridine ring, to assemble the final sensor molecule. nih.gov The inherent fluorescence of the ethynylpyridine core can be modulated by the electron-donating or -withdrawing nature of the introduced functional groups, allowing for the fine-tuning of the sensor's response. nih.gov

Spectroscopic and Advanced Analytical Characterization of 2 Ethoxy 3 Ethynylpyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, including ethynylpyridine derivatives. Analysis of proton (¹H) and carbon-¹³ (¹³C) NMR spectra, along with advanced 2D NMR experiments, allows for the unambiguous assignment of all atoms within the molecular structure.

The ¹H NMR spectrum of 2-ethoxy-3-ethynylpyridine provides distinct signals corresponding to the ethoxy group and the three protons on the pyridine (B92270) ring. The ethoxy group typically presents as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (OCH₂) protons, arising from coupling with each other. The chemical shifts for these protons in 2-ethoxypyridine (B84967) are observed around 1.38 ppm and 4.30 ppm, respectively. spectrabase.com

The protons on the pyridine ring exhibit characteristic chemical shifts and coupling patterns determined by their position relative to the nitrogen atom and the substituents. For 3-ethynylpyridine (B57287), the acetylenic proton appears as a singlet around 3.05 ppm. rsc.org The pyridine protons in related structures show distinct signals: H6, being adjacent to the nitrogen, is the most deshielded, followed by H4 and H5. rsc.org In this compound, the H6 proton would appear as a doublet of doublets, coupling to both H5 and H4. The H4 and H5 protons would also appear as doublet of doublets.

The integration of these signals confirms the number of protons in each environment, while the coupling constants (J-values) provide information about the connectivity of adjacent protons. For instance, studies on similar ethynylpyridine derivatives show typical coupling constants for pyridine ring protons. researchgate.netrsc.org

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities for this compound.

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| Ethoxy-CH₃ | ~1.4 | Triplet (t) | J ≈ 7.0 |

| Acetylenic-H | ~3.1 | Singlet (s) | - |

| Ethoxy-CH₂ | ~4.3 | Quartet (q) | J ≈ 7.0 |

| Pyridine-H5 | ~7.0-7.3 | Doublet of Doublets (dd) | J(H5,H4) ≈ 7.5, J(H5,H6) ≈ 5.0 |

| Pyridine-H4 | ~7.6-7.8 | Doublet of Doublets (dd) | J(H4,H5) ≈ 7.5, J(H4,H6) ≈ 2.0 |

Note: Predicted values are based on data from related compounds and general NMR principles. Actual values may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. In this compound, distinct signals are expected for the ethoxy carbons, the pyridine ring carbons, and the two acetylenic carbons. The spectrum is typically recorded with proton decoupling, resulting in a singlet for each unique carbon atom. libretexts.org

The ethoxy group carbons are expected in the upfield region, with the CH₃ carbon around 14-15 ppm and the OCH₂ carbon around 60-65 ppm. spectrabase.com The acetylenic carbons (C≡CH) have characteristic shifts, typically between 70 and 90 ppm. beilstein-journals.orgrsc.org The carbon attached to the pyridine ring (C-C≡CH) is generally found at a slightly higher field than the terminal acetylenic carbon (C≡CH). beilstein-journals.org

The five carbons of the pyridine ring have chemical shifts that are sensitive to the positions of the substituents and the ring nitrogen. The carbon bearing the ethoxy group (C2) is highly deshielded, appearing around 160 ppm. spectrabase.com The other pyridine carbons appear in the aromatic region (approximately 110-150 ppm). researchgate.netrsc.orgmdpi.com The specific chemical shifts can be predicted based on data from 2-ethoxypyridine and 3-ethynylpyridine. spectrabase.comresearchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound.

| Carbon | Predicted δ (ppm) |

|---|---|

| Ethoxy-CH₃ | ~14.5 |

| Ethoxy-CH₂ | ~63.0 |

| Acetylenic (C≡CH) | ~79.0 |

| Acetylenic (C-C≡CH) | ~85.0 |

| Pyridine-C5 | ~120.0 |

| Pyridine-C3 | ~122.0 |

| Pyridine-C4 | ~138.0 |

| Pyridine-C6 | ~148.0 |

Note: Predicted values are based on data from related compounds and general NMR principles. Actual values may vary depending on the solvent and experimental conditions.

To confirm the assignments made from 1D NMR spectra and to fully elucidate the structure of this compound and its derivatives, advanced NMR techniques are employed. rsc.org

2D NMR Spectroscopy: Techniques like Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are invaluable.

COSY spectra show correlations between protons that are coupled to each other, confirming the H4-H5-H6 connectivity in the pyridine ring and the coupling within the ethyl group. rsc.org

HSQC or HMQC (Heteronuclear Multiple Quantum Coherence) spectra correlate each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of both ¹H and ¹³C signals for the CH, CH₂, and CH₃ groups.

HMBC (Heteronuclear Multiple Bond Correlation) spectra show correlations between protons and carbons over two or three bonds, which is crucial for identifying quaternary carbons and confirming the placement of substituents on the pyridine ring.

Pulsed-Field Gradient Spin-Echo (PGSE) NMR: This technique is used to measure translational diffusion coefficients of molecules in solution. For derivatives of this compound, PGSE NMR can be used to study intermolecular interactions, such as self-aggregation or the formation of supramolecular structures in solution, by detecting changes in the diffusion coefficient. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a rapid and effective method for identifying the functional groups present in a molecule. utdallas.edu

The IR spectrum of this compound is expected to show characteristic absorption bands for the terminal alkyne, the aromatic pyridine ring, and the ether linkage. Each functional group vibrates at a specific frequency when irradiated with infrared light, providing a molecular "fingerprint". nih.govlibretexts.org

Key expected vibrational frequencies include:

Alkyne (C≡C-H) Vibrations: A sharp, strong C-H stretching band for the terminal alkyne is expected around 3300 cm⁻¹. beilstein-journals.org The C≡C triple bond stretch appears as a weak to medium, sharp band in the 2100-2140 cm⁻¹ region. beilstein-journals.orgunirioja.es

Aromatic Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring typically appear in the region of 1400-1600 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹.

Ether (C-O-C) Vibrations: The C-O stretching vibrations of the ethoxy group are expected to produce strong bands in the fingerprint region, typically around 1250 cm⁻¹ (asymmetric stretch) and 1040 cm⁻¹ (symmetric stretch).

Table 3: Characteristic IR Absorption Frequencies for this compound.

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Acetylenic C-H | Stretch | ~3300 | Sharp, Strong |

| Aromatic C-H | Stretch | 3000-3100 | Medium |

| Aliphatic C-H | Stretch | 2850-2980 | Medium |

| Alkyne C≡C | Stretch | 2100-2140 | Weak-Medium, Sharp |

| Pyridine C=N, C=C | Ring Stretch | 1400-1600 | Medium-Strong |

| Ether C-O | Asymmetric Stretch | ~1250 | Strong |

Source: Data compiled from spectroscopic studies on related ethynylpyridines and ethers. beilstein-journals.orgrsc.orgrsc.org

Electronic Spectroscopy and Photophysical Properties

Electronic spectroscopy (UV-Visible absorption) provides information about the electronic transitions within the molecule. The photophysical properties, such as fluorescence, describe how the molecule behaves after absorbing light. Ethynylpyridine derivatives are of interest for their tunable electronic and emissive properties. researchgate.netnih.gov

The UV-Vis absorption spectrum of this compound is dominated by π→π* transitions associated with the conjugated system of the pyridine ring and the ethynyl (B1212043) group. The presence of the electron-donating ethoxy group and the π-system of the alkyne are expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine. nih.gov

The photophysical properties of ethynylpyridine derivatives are highly dependent on their substitution pattern. publish.csiro.aumdpi.com Many such compounds exhibit fluorescence in solution and in the solid state. The introduction of donor-acceptor groups can lead to intramolecular charge transfer (ICT) excited states, which often results in strong, solvatochromic emission. The study of these properties is crucial for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or fluorescent sensors. researchgate.netmdpi.com The specific emission wavelength and quantum yield of this compound and its derivatives would depend on the nature of other substituents and the molecular environment. nih.govmdpi.com

Photoluminescence and Fluorescence Spectroscopy

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Mass Determination

Mass spectrometry is an indispensable tool for the precise determination of the molecular weight of this compound and its derivatives, thereby confirming their elemental composition. High-resolution mass spectrometry (HRMS), often using techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), provides highly accurate mass measurements that are crucial for verifying the identity of newly synthesized compounds.

The calculated exact mass of the parent compound, this compound (C₉H₉NO), is 147.0684 g/mol . Experimental verification for its derivatives is frequently reported in the literature. For example, ESI-HRMS analysis of an ethynylpyridine derivative with the formula C₂₅H₂₅N₄O₅Si found a mass of 489.1192 (M+H)⁺, which was in close agreement with the calculated mass of 489.1589, confirming its composition. rsc.org Similarly, HRMS has been used to identify the products from reactions involving ethynylpyridines, such as their hydrochlorination products. researchgate.net The technique is also robust enough to characterize very large, self-assembled supramolecular structures, like palladium metallacages built from bis(3-ethynylpyridine) ligands. cardiff.ac.uk

Table 4: Example of HRMS Data for an Ethynylpyridine Derivative

| Compound Formula | Ionization Mode | Calculated m/z | Found m/z | Reference(s) |

|---|---|---|---|---|

| C₂₅H₂₅N₄O₅Si | ESI (M+H)⁺ | 489.1589 | 489.1192 | rsc.org |

| C₂₅H₁₉N₃O₂ | EI | 393.1477 | 393.1482 | scielo.org.mx |

| C₂₁H₂₁N | ES-MS [M+H]⁺ | 288.174 | - | worktribe.com |

This table presents selected examples from the literature to illustrate the application and precision of HRMS.

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry) for Redox Behavior

Electrochemical methods, particularly cyclic voltammetry (CV), are employed to investigate the redox properties of this compound and its derivatives. These techniques provide information about the oxidation and reduction potentials of a molecule, the stability of the resulting redox species, and the kinetics of electron transfer processes.

The redox behavior of ethynylpyridine compounds is often studied in the context of their coordination to metal centers. For example, a platinum(II) complex featuring a ligand derived from 2-ethynylpyridine (B158538) was studied using CV. nih.gov The results showed that the electrochemical properties were strongly modulated by the complexation state; the free complex could be oxidized, but its inclusion within a cucurbit ucla.eduuril host molecule resulted in a significant reduction of the anodic peak current, effectively switching its redox behavior to an "OFF" state. nih.gov This demonstrates that the pyridine and ethynyl moieties can participate in redox-active systems whose properties are tunable.

Furthermore, ethynylpyridine has been used to functionalize electrode surfaces for applications in electrochemical sensing. researchgate.net The general electrochemical behavior of related heterocyclic systems, such as ruthenium complexes with various ligands, has also been extensively studied using CV to understand metal-ligand interactions. canterbury.ac.nz These studies indicate that the ethynylpyridine framework is a versatile component for creating electrochemically active materials with potential applications in sensors and molecular electronics. nih.govresearchgate.net

Polymer Chemistry of Ethynylpyridines, Including 2 Ethoxy 3 Ethynylpyridine

Spontaneous and Catalyst-Free Polymerization Mechanisms

The polymerization of ethynylpyridines, particularly 2-ethynylpyridine (B158538), can proceed spontaneously without the need for a catalyst. This reactivity is attributed to the electronic structure of the monomer, where the nitrogen atom in the pyridine (B92270) ring can activate the acetylenic bond.

One prominent mechanism involves the spontaneous polymerization of 2-ethynylpyridine in the presence of a strong acid, such as concentrated hydrochloric acid. In this process, the pyridinium (B92312) side groups become protonated, leading to the formation of a substituted and extensively conjugated ionic polyacetylene. dtic.mildtic.mil This acid-induced polymerization results in a polymer with a significantly greater conjugation length compared to polymers obtained through other spontaneous processes like the Menschutkin reaction. dtic.mil

Another catalyst-free approach involves the use of quaternizing agents. The reaction of 2-ethynylpyridine with alkyl halides or other activating agents can lead to the formation of N-substituted-2-ethynylpyridinium salts. The acetylenic triple bond in these quaternized monomers is sufficiently activated to undergo spontaneous polymerization. researchgate.netresearchgate.net This process is believed to proceed via a step-growth mechanism involving the produced macroanion and the quaternized monomeric species. researchgate.net

The table below summarizes key aspects of these spontaneous polymerization mechanisms.

| Polymerization Method | Activating Agent | Key Feature | Resulting Polymer |

| Acid-Induced | Strong Acid (e.g., HCl) | Protonation of pyridinium groups | Highly conjugated ionic polyacetylene |

| Quaternization | Alkyl Halides | Formation of activated pyridinium salts | Ionic polyacetylene |

Formation of Highly Crosslinked Polymer Networks

While much of the research focuses on linear polymers, the bifunctional nature of certain ethynylpyridine derivatives or the use of specific reaction conditions can lead to the formation of highly crosslinked polymer networks. These networks are characterized by their three-dimensional structure, which imparts properties such as insolubility and high thermal stability.

The formation of such networks can be achieved through various crosslinking methods. For instance, using monomers with more than one ethynyl (B1212043) group can directly lead to a crosslinked structure during polymerization. Although not specifically documented for 2-Ethoxy-3-ethynylpyridine, the general principles of using multifunctional monomers to create polymer networks are well-established. nih.gov

Furthermore, hypercrosslinked polymers can be synthesized through post-polymerization modifications or by using specific synthetic pathways that promote extensive crosslinking, such as multiple Friedel-Crafts alkylations with suitable crosslinking agents. researchgate.net These methods result in materials with high surface areas and microporosity. researchgate.net

Synthesis and Characterization of Ionic Conjugated Polyelectrolytes

A significant area of research for ethynylpyridines is the synthesis of ionic conjugated polyelectrolytes. nih.govrsc.org These materials possess a π-conjugated backbone, which provides electronic conductivity, and ionic functional groups, which impart properties like water solubility and ionic conductivity. rsc.org

The synthesis of these polyelectrolytes from 2-ethynylpyridine is often achieved through the aforementioned catalyst-free polymerization initiated by quaternization. By selecting different quaternizing agents, a variety of polyelectrolytes with tailored properties can be produced. For example, reacting 2-ethynylpyridine with compounds containing sulfonate or carboxylate groups can yield self-doped ionic conjugated polymers.

The characterization of these polymers typically involves a suite of spectroscopic and analytical techniques to confirm their structure and properties.

| Characterization Technique | Information Obtained |

| NMR Spectroscopy (¹H, ¹³C) | Elucidation of the polymer's chemical structure and confirmation of the repeating unit. researchgate.netresearchgate.net |

| IR Spectroscopy | Identification of functional groups and confirmation of polymerization through the disappearance of the acetylenic C-H stretch. |

| UV-Visible Spectroscopy | Determination of the extent of π-conjugation in the polymer backbone. researchgate.netresearchgate.net |

| Cyclic Voltammetry | Investigation of the electrochemical properties and determination of the HOMO and LUMO energy levels. researchgate.net |

Activation Strategies for Acetylenic Bond Polymerization

The polymerization of the acetylenic bond in ethynylpyridines is contingent upon its activation. Several strategies have been successfully employed to achieve this, leading to controlled polymerization and the synthesis of polymers with desired properties.

Acid Activation: As discussed, strong acids can protonate the pyridine nitrogen, which in turn activates the triple bond towards nucleophilic attack, initiating polymerization. dtic.mildtic.milacs.org

Quaternization: This is a versatile and widely used method. The formation of a pyridinium salt by reaction with an electrophile (e.g., alkyl halides, acyl chlorides) significantly increases the electrophilicity of the acetylenic bond, making it susceptible to polymerization. researchgate.netresearchgate.net A variety of quaternizing agents have been used to synthesize a range of functional polyacetylenes from 2-ethynylpyridine. researchgate.netresearchgate.net

The choice of activation strategy influences the polymerization kinetics and the properties of the resulting polymer. For instance, the nature of the counter-ion in the quaternized monomer can affect the solubility and thermal stability of the final polyelectrolyte.

Exploration of 2 Ethoxy 3 Ethynylpyridine in Advanced Research Applications

Medicinal Chemistry Research Scaffolds (excluding clinical data)

The pyridine (B92270) ring is a common motif in many biologically active compounds, and the introduction of an ethynyl (B1212043) group at the 3-position, along with an ethoxy group at the 2-position, offers unique opportunities for molecular design and optimization in medicinal chemistry.

Development of Anti-proliferative Agents and Related Biological Probes

In the quest for new anti-cancer agents, researchers have investigated the derivatization of the 2-Ethoxy-3-ethynylpyridine scaffold. The ethynyl group is particularly useful for click chemistry reactions, allowing for the efficient synthesis of a wide array of triazole-containing compounds. These derivatives can be screened for their ability to inhibit the proliferation of cancer cell lines. The pyridine core itself can interact with various biological targets, and modifications at the ethoxy and ethynyl positions can be systematically varied to understand structure-activity relationships (SAR) and to develop potent anti-proliferative probes for studying cellular mechanisms.

Structural Optimization for Antiviral Activity (e.g., Non-Nucleoside Reverse Transcriptase Inhibitor scaffolds)

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a critical class of antiretroviral drugs used in the treatment of HIV infection. The this compound moiety has been explored as a component in the design of novel NNRTI scaffolds. The rigidity and electronic properties of the ethynylpyridine core can contribute to favorable binding interactions within the non-nucleoside binding pocket of the reverse transcriptase enzyme. Researchers can synthesize libraries of compounds based on this scaffold to optimize antiviral potency and to overcome drug resistance mutations.

Agricultural Chemical Research: Nitrification Inhibition Studies

Nitrification, the biological oxidation of ammonia (B1221849) to nitrate, can lead to significant nitrogen loss from agricultural soils and contribute to environmental pollution. Nitrification inhibitors are chemical compounds that slow down this process, thereby improving nitrogen use efficiency by crops. The unique electronic and structural characteristics of this compound make it a candidate for investigation in this area. The pyridine ring is a known scaffold in some commercial nitrification inhibitors. The ethynyl group can be functionalized to modulate the compound's interaction with the ammonia monooxygenase enzyme in nitrifying bacteria, the primary target of many nitrification inhibitors. Research in this area focuses on synthesizing derivatives of this compound and evaluating their efficacy in inhibiting nitrification in soil incubation studies.

Radiochemistry: Building Blocks for Radioligands and Imaging Probes

The development of radioligands and imaging probes is essential for non-invasive in vivo imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). These tools are invaluable for studying the distribution and density of biological targets in the brain and other organs. The this compound scaffold is a valuable precursor for the synthesis of such probes. The ethynyl group allows for the introduction of a radiolabel, such as carbon-11 (B1219553) or fluorine-18, through various radiochemical reactions. For instance, a stannylated derivative of the ethynylpyridine can undergo radiostannylation followed by radioiodination or other electrophilic radiohalogenation reactions. The resulting radiolabeled compounds can then be evaluated for their potential as imaging agents for targets like mGluR5, for which the parent scaffold has shown high affinity.

Advanced Material Science Applications

The rigid, planar structure and the presence of a reactive ethynyl group make this compound an interesting building block for advanced materials. The ethynyl functionality can participate in polymerization reactions, such as Glaser coupling, to form conjugated polymers. These materials are of interest for their potential electronic and optical properties, with applications in organic electronics, sensors, and nonlinear optics. The pyridine nitrogen atom can also be used to coordinate with metal centers, leading to the formation of metal-organic frameworks (MOFs) or coordination polymers with potentially interesting catalytic or gas-storage properties. Research in this area is focused on the synthesis and characterization of novel materials derived from this versatile pyridine building block.

Development of Fluorescent Sensors and Probes

While direct research on this compound as a fluorescent sensor is not extensively documented, the broader class of ethynylpyridine derivatives has been successfully employed in this capacity. For instance, scaffolds based on 2,6-bis(2-anilinoethynyl)pyridine have been synthesized and investigated as potential anion sensors. These systems demonstrate a distinct fluorescence response, particularly with specificity towards the chloride anion. The principle behind their function lies in the alteration of the fluorophore's electronic properties upon binding to a specific analyte, leading to a detectable change in the fluorescence signal.

The general approach involves functionalizing a fluorophore backbone with binding motifs, a strategy that could theoretically be applied to this compound. The ethoxy group at the 2-position and the ethynyl group at the 3-position could be modified to incorporate specific recognition sites for various analytes. The electronic interplay between these substituents and the pyridine ring would be crucial in determining the photophysical properties of any resulting sensor.

Table 1: Related Ethynylpyridine Compounds in Fluorescent Sensor Research

| Compound Name | Application | Observed Properties |

| 2,6-bis(2-anilinoethynyl)pyridine | Anion Sensing | Tunable fluorescence, specificity for chloride |

| 2-Amino-6-ethynylpyridine | Precursor for Spirolactam Ligands | Used in synthesis of fluorescent probes for ions like Zn²⁺ |

| 3-Ethynylpyridine (B57287) | Building Block | Incorporated into larger fluorescent molecular structures |

Nucleic Acid Chemistry: Integration into Alkynylated DNA Structures

The modification of DNA with unnatural base pairs is a significant area of research in biotechnology, enabling the expansion of the genetic alphabet and the development of novel DNA-based materials and tools. The introduction of alkynylated moieties into DNA structures is a key strategy in this field.

While there is no specific literature detailing the integration of this compound into DNA, the general methodologies for creating alkynylated DNA suggest its potential as a synthetic precursor. A common method for incorporating alkyne groups into DNA is through the on-column Sonogashira coupling reaction. This technique allows for the modification of a nucleobase, typically a purine (B94841) derivative containing a halogen, with a terminal alkyne while the DNA strand is still attached to the solid support.

Theoretically, this compound could be utilized in several ways. It could be coupled to a halogenated nucleobase to form a novel, extended base pair. The ethoxy group might influence the stacking interactions within the DNA double helix, and the pyridine nitrogen could offer an additional site for hydrogen bonding, potentially affecting the stability and selectivity of base pairing.

Research in this area has demonstrated the successful synthesis of oligodeoxynucleotides (ODNs) containing various alkynylated purine derivatives. These studies explore the relationship between the structure of the pseudo-nucleobase and its base-pairing ability. The findings indicate that the structure of the appended group significantly influences the stability and selectivity of the resulting unnatural base pair.

Future Research Directions and Emerging Paradigms for 2 Ethoxy 3 Ethynylpyridine

Expanding Synthetic Methodologies to Novel Derivatives

The core structure of 2-ethoxy-3-ethynylpyridine presents a versatile scaffold for the development of novel derivatives with tailored properties. Future research will likely focus on expanding the synthetic toolbox to access a wider range of functionalized analogues. One promising avenue is the exploration of innovative cross-coupling reactions to introduce diverse substituents at various positions of the pyridine (B92270) ring. While the Sonogashira coupling has been a standard method for introducing the ethynyl (B1212043) group, researchers are likely to investigate more sustainable and efficient catalytic systems. google.com This could involve the use of earth-abundant metal catalysts or even metal-free reaction conditions to align with the principles of green chemistry. unimi.it

Furthermore, derivatization of the ethynyl group itself offers a rich area for exploration. Reactions such as cycloadditions, hydrofunctionalizations, and polymerization of the ethynyl moiety can lead to a plethora of new compounds with unique three-dimensional structures and electronic properties. researchgate.netresearchgate.net For instance, [3+2] cycloaddition reactions with azides or nitrile oxides could generate novel triazole- or isoxazole-substituted pyridines, respectively, which are known to possess interesting biological activities.

Another key area will be the development of regioselective functionalization methods. Given the electronic nature of the pyridine ring, directing incoming electrophiles or nucleophiles to specific positions can be challenging. Future synthetic strategies may employ directing groups or explore novel catalytic approaches to achieve precise control over substitution patterns, enabling the synthesis of complex and highly functionalized this compound derivatives. uni-muenchen.de The lithiation of ethoxypyridines at specific positions, followed by reaction with various electrophiles, has shown promise in this regard. abertay.ac.uk

Exploration of New Catalytic Transformations

The unique electronic and steric properties of this compound and its derivatives make them intriguing candidates as ligands or catalysts in their own right. The pyridine nitrogen and the ethynyl group can act as coordination sites for metal centers, potentially leading to the formation of novel organometallic complexes with unique catalytic activities.

Future research is expected to delve into the design and synthesis of such complexes and evaluate their efficacy in a variety of catalytic transformations. This could include applications in cross-coupling reactions, hydrogenation, and C-H activation. tuwien.at The electronic properties of the pyridine ring can be fine-tuned by introducing electron-donating or electron-withdrawing substituents, thereby modulating the catalytic activity of the corresponding metal complexes.

Moreover, the ethynyl functionality can participate directly in catalytic cycles. For example, it could undergo oxidative addition or reductive elimination, or act as a placeholder for the introduction of other functional groups. The development of catalysts where the this compound moiety plays a cooperative role with the metal center is a particularly exciting prospect. The functionalization of platinum catalysts with ethynylpyridine has been shown to induce chirality, enhancing the rate of hexose (B10828440) sugar oxidation. rsc.org

Unveiling Further Biological and Material Science Applications

While some applications of ethynylpyridine derivatives have been explored, there remains a vast, largely untapped potential in both biological and material science domains.

In the realm of medicinal chemistry, the this compound scaffold can serve as a building block for the synthesis of new therapeutic agents. Pyridine-based structures are prevalent in many approved drugs, and the introduction of an ethoxy and an ethynyl group could lead to novel interactions with biological targets. gu.se Future research will likely involve the synthesis of libraries of this compound derivatives and their screening against a wide range of diseases. For instance, derivatives have been investigated as modulators of G-protein coupled receptors and as potential nitrification inhibitors in agriculture. google.comgu.se The synthesis of triazole-containing compounds derived from ethynylpyridines has also been explored for their potential as carbonic anhydrase inhibitors. mdpi.com

In material science, the rigid and linear nature of the ethynyl group, combined with the electronic properties of the pyridine ring, makes this compound an attractive component for the construction of functional materials. Research could focus on the development of novel polymers, liquid crystals, and organic semiconductors. rsc.orgacs.org The ability of the ethynyl group to participate in polymerization reactions opens up possibilities for creating conjugated polymers with interesting photophysical and electronic properties. researchgate.net Furthermore, the incorporation of these pyridine derivatives into metal-organic frameworks (MOFs) or other supramolecular assemblies could lead to materials with applications in gas storage, separation, and catalysis.

Advanced Computational Modeling for Predictive Design

To accelerate the discovery and development of new this compound derivatives with desired properties, advanced computational modeling will play an increasingly crucial role. Density functional theory (DFT) and other quantum chemical methods can be employed to predict the geometric and electronic structures, reactivity, and spectroscopic properties of novel compounds before their synthesis.

This predictive power can guide synthetic efforts by identifying the most promising candidates for a particular application. For example, computational screening can be used to predict the binding affinity of a library of virtual derivatives to a specific biological target, thereby prioritizing the synthesis of the most potent compounds. Similarly, modeling can aid in the design of new materials by predicting their electronic band gaps, charge transport properties, and mechanical strength.

Q & A

Q. What are the recommended safety protocols for handling 2-Ethoxy-3-ethynylpyridine in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (e.g., N95 masks) if aerosolization is possible .

- Engineering Controls: Perform reactions in fume hoods or gloveboxes to minimize inhalation risks .

- Waste Disposal: Segregate waste into halogenated organic containers and collaborate with certified hazardous waste disposal services .

- First Aid: For skin contact, wash with soap/water; for eye exposure, rinse with water for 15 minutes and seek medical attention .

Q. Table 1: Key Hazard Classifications

Q. How can researchers synthesize this compound, and what analytical methods validate its purity?

Answer:

- Synthesis:

- Characterization:

Advanced Research Questions

Q. How should researchers address contradictions in toxicity data for this compound across studies?

Answer:

Q. What mechanistic studies are recommended to elucidate the reactivity of this compound in cross-coupling reactions?

Answer:

Q. How can researchers assess the ecological impact of this compound given limited biodegradability data?

Answer:

Q. What methodologies optimize the storage and stability of this compound for long-term studies?

Answer:

- Storage Conditions:

- Stability Monitoring:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.